sec-Butylcarbamothioic acid, O-ethyl ester
Description
sec-Butylcarbamothioic acid, O-ethyl ester (synonyms: o-Ethyl sec-butylthiocarbamate; CAS: 82360-12-1) is a thiocarbamate ester with the molecular formula C₇H₁₅NOS . While the molecular weight is erroneously listed as "0" in some sources, calculations based on its formula yield an approximate molecular weight of 161.26 g/mol. Thiocarbamates are sulfur-containing analogs of carbamates, where the oxygen atom in the carbamate group is replaced by sulfur. This structural feature often imparts distinct reactivity and biological activity compared to oxygenated analogs.
Key structural attributes include:
- A sec-butyl group attached to the carbamothioic acid moiety.
- An ethyl ester functional group.
Properties
CAS No. |
82360-12-1 |
|---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
O-ethyl N-butan-2-ylcarbamothioate |
InChI |
InChI=1S/C7H15NOS/c1-4-6(3)8-7(10)9-5-2/h6H,4-5H2,1-3H3,(H,8,10) |
InChI Key |
QSBZJIDDIHLGKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=S)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sec-Butylcarbamothioic acid, O-ethyl ester typically involves the reaction of sec-butylamine with carbon disulfide to form sec-butyl dithiocarbamate, which is then reacted with ethyl chloroformate to yield the final ester . The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: sec-Butylcarbamothioic acid, O-ethyl ester undergoes various chemical reactions, including:
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: sec-Butylamine and ethyl alcohol.
Reduction: sec-Butyl alcohol.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Scientific Research Applications
sec-Butylcarbamothioic acid, O-ethyl ester has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of sec-Butylcarbamothioic acid, O-ethyl ester involves its interaction with specific molecular targets, such as enzymes and proteins. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form reactive intermediates makes it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include other carbamothioic acid esters and carbamates. Below is a comparative analysis:
| Compound | Molecular Formula | Functional Groups | Key Differences |
|---|---|---|---|
| sec-Butylcarbamothioic acid, O-ethyl ester | C₇H₁₅NOS | Thiocarbamate, sec-butyl, ethyl ester | Sulfur atom in place of oxygen; sec-butyl substituent |
| O-Ethyl isobutylthiocarbamate | C₇H₁₅NOS | Thiocarbamate, isobutyl, ethyl ester | Isobutyl group (branched at terminal carbon) |
| O-Methyl sec-butylcarbamate | C₆H₁₃NO₂ | Carbamate, sec-butyl, methyl ester | Oxygen atom in carbamate; methyl ester group |
| sec-Butyl Acetate | C₆H₁₂O₂ | Acetate ester, sec-butyl | Oxygenated ester; lacks nitrogen and sulfur |
Key Observations :
- The sec-butyl substituent introduces steric hindrance, which may influence solubility and reactivity compared to linear alkyl chains (e.g., n-butyl analogs).
Reactivity and Stability
- Hydrolysis : Thiocarbamates hydrolyze more slowly than carbamates under acidic conditions due to sulfur’s weaker nucleophilicity.
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